2-ヒドロキシジベンゾチオフェン

概要

説明

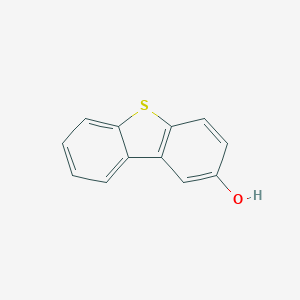

2-Hydroxydibenzothiophene is a hydroxy derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. It is characterized by the presence of a hydroxyl group attached to the dibenzothiophene structure.

科学的研究の応用

Environmental Science

2-Hydroxydibenzothiophene serves as a model compound in studies focused on the desulfurization of fossil fuels . The compound's structure allows researchers to investigate methods for reducing sulfur emissions, which is crucial for mitigating environmental pollution caused by fossil fuel combustion. Studies have shown that compounds like 2-hydroxydibenzothiophene can be effective in catalytic processes aimed at removing sulfur from fuels, thus improving air quality and compliance with environmental regulations .

Organic Synthesis

In the realm of organic synthesis , 2-hydroxydibenzothiophene acts as an important intermediate in the production of more complex organic molecules. These include pharmaceutical compounds and agrochemicals. The hydroxyl group on the dibenzothiophene structure enhances its reactivity, making it a valuable building block for synthesizing various derivatives that possess biological activity .

Table 1: Key Intermediates Derived from 2-Hydroxydibenzothiophene

| Compound Name | Application Area | Notes |

|---|---|---|

| 2-Hydroxy-3-methyl-dibenzothiophene | Pharmaceuticals | Potential anti-inflammatory properties |

| 2-Hydroxy-4-ethyl-dibenzothiophene | Agrochemicals | Used in the synthesis of pesticides |

Material Science

In material science , thiophene derivatives, including 2-hydroxydibenzothiophene, are being explored for their potential in developing organic semiconductors and light-emitting diodes (OLEDs) . The unique electronic properties of thiophene compounds allow them to be utilized in electronic applications, where they can enhance device performance due to their charge transport capabilities .

Case Study 1: Desulfurization Processes

A study investigating the desulfurization of diesel fuels incorporated 2-hydroxydibenzothiophene as a model compound. The results indicated that using this compound in catalytic processes significantly reduced sulfur content, demonstrating its effectiveness in real-world applications aimed at cleaner fuel production .

Case Study 2: Synthesis of Pharmaceuticals

Research involving the synthesis of novel anti-inflammatory drugs utilized 2-hydroxydibenzothiophene as an intermediate. The study highlighted how modifications to the hydroxyl group could lead to compounds with enhanced biological activity, showcasing the compound's versatility in drug development.

作用機序

Target of Action

It’s known that certain bacteria, such as the strain a 11 isolated from eri-11, can degrade this compound . This suggests that the enzymes produced by these bacteria could be potential targets.

Biochemical Pathways

The degradation of 2-Hydroxydibenzothiophene (also known as Dibenzothiophene-2-ol) involves several biochemical pathways. The compound is degraded by certain bacteria, such as the strain A 11, beyond the metabolite 3-hydroxy-2-formylbenzothiophene (HFBT), a commonly detected metabolite of the Kodama pathway for DBT metabolism . The compound 2-mercaptobenzoic acid is an intermediate formed on HFBT degradation by A 11 .

Pharmacokinetics

It’s known that the compound can be degraded by certain bacteria, suggesting that it may be metabolized in environments where these bacteria are present .

Result of Action

The degradation of 2-Hydroxydibenzothiophene by certain bacteria results in the formation of several metabolites, including 3-hydroxy-2-formylbenzothiophene (HFBT) and 2-mercaptobenzoic acid . These metabolites may have different properties and effects compared to the original compound.

Action Environment

The action of 2-Hydroxydibenzothiophene is influenced by environmental factors, particularly the presence of certain bacteria capable of degrading the compound . The degradation process can occur in environments where these bacteria are present, such as in soil contaminated with crude oil .

生化学分析

Biochemical Properties

It is known that dibenzothiophene, the parent compound of 2-Hydroxydibenzothiophene, can be degraded by certain bacteria . The degradation process involves several enzymes and produces various metabolites

Cellular Effects

Studies have shown that dibenzothiophene and its derivatives can affect proteins, nucleic acids, and lipids

Molecular Mechanism

A study on a similar compound, dibenzothiophene, suggests that it undergoes oxidation to produce distinct oxidation products

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxydibenzothiophene can be synthesized through several methods. One common approach involves the hydroxylation of dibenzothiophene using oxidizing agents. For instance, the use of peroxygenases from fungi such as Agrocybe aegerita and Coprinellus radians has been reported to introduce hydroxyl groups into the dibenzothiophene ring . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .

Industrial Production Methods: Industrial production of 2-Hydroxydibenzothiophene typically involves the use of catalytic processes. For example, hydrodesulfurization (HDS) of dibenzothiophene over supported NiMoW catalysts has been shown to be effective in producing hydroxylated derivatives . These methods are optimized to achieve high yields and purity, making them suitable for large-scale production.

化学反応の分析

Types of Reactions: 2-Hydroxydibenzothiophene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form sulfoxides and sulfones.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and peracids are commonly used for oxidation reactions.

Catalysts: Metal catalysts such as nickel, molybdenum, and tungsten are used in hydrodesulfurization processes.

Major Products:

Sulfoxides and Sulfones: These are major products formed during the oxidation of 2-Hydroxydibenzothiophene.

Substituted Derivatives: Various substituted derivatives can be synthesized through electrophilic substitution reactions.

類似化合物との比較

Dibenzothiophene: The parent compound without the hydroxyl group.

Dibenzothiophene Sulfoxide: An oxidized derivative with a sulfoxide group.

Dibenzothiophene Sulfone: A further oxidized derivative with a sulfone group.

Uniqueness: 2-Hydroxydibenzothiophene is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific applications, such as environmental remediation and organic synthesis .

生物活性

2-Hydroxydibenzothiophene (2-OHDBT) is a derivative of dibenzothiophene, a compound known for its environmental persistence and potential biological effects. This article explores the biological activity of 2-Hydroxydibenzothiophene, including its toxicity, metabolic pathways, and implications for environmental health.

2-Hydroxydibenzothiophene has the following chemical characteristics:

- Chemical Formula : C12H10OS

- CAS Number : 22439-65-2

- Molecular Weight : 202.27 g/mol

Toxicological Studies

Recent studies have highlighted the toxicological effects of 2-Hydroxydibenzothiophene, particularly in animal models. A significant study conducted by the EPA evaluated the compound's impact on rats, revealing important findings regarding its physiological effects:

| Dose (mg/kg-day) | Observed Effects | Significance |

|---|---|---|

| 3 | No significant changes in body weight or organ weight | NOAEL |

| 10 | Increased liver weights; slight hepatocyte hypertrophy | LOAEL |

| 30 | Decreased motor activity; increased relative liver weights; histopathological changes in liver and kidney | Significant adverse effects |

The study indicated that at higher doses, particularly 30 mg/kg-day, there were observable decreases in motor activity and significant alterations in liver and kidney histology, suggesting potential hepatotoxicity and nephrotoxicity .

Metabolic Pathways

Research into the metabolic pathways of 2-Hydroxydibenzothiophene has shown that it can be degraded by certain bacterial strains. For instance, strain XLDN2-5 was found to effectively degrade dibenzothiophene and its hydroxylated derivatives. The metabolic products included monohydroxydibenzothiophene and dihydroxydibenzothiophene, which were identified through chromatographic analysis .

The degradation process is crucial for understanding how this compound interacts with microbial communities in contaminated environments, potentially aiding bioremediation efforts.

Case Studies on Environmental Impact

Case studies focusing on the environmental impact of dibenzothiophene derivatives like 2-HODBT have been conducted in various aquatic ecosystems. One notable study examined the effects on juvenile Chinook salmon in contaminated areas of the Willamette River. The research aimed to correlate tissue contaminant levels with indicators of skeletal growth and overall health:

特性

IUPAC Name |

dibenzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQGLJEEKGMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176980 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-65-2 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。